Dimethyl 2-(2,4-dichlorophenoxy)malonate
CAS No.: 338400-10-5
Cat. No.: VC7881636
Molecular Formula: C11H10Cl2O5
Molecular Weight: 293.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338400-10-5 |
|---|---|
| Molecular Formula | C11H10Cl2O5 |
| Molecular Weight | 293.1 g/mol |
| IUPAC Name | dimethyl 2-(2,4-dichlorophenoxy)propanedioate |
| Standard InChI | InChI=1S/C11H10Cl2O5/c1-16-10(14)9(11(15)17-2)18-8-4-3-6(12)5-7(8)13/h3-5,9H,1-2H3 |
| Standard InChI Key | JTDNNIOCIVVWID-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Dimethyl 2-(2,4-dichlorophenoxy)malonate belongs to the malonate ester family, with the molecular formula C₁₁H₁₀Cl₂O₅ and a molecular weight of 293.10 g/mol . The compound features a central malonate group esterified with two methyl groups and a 2,4-dichlorophenoxy substituent. Key structural attributes include:
-
Aromatic ring: The 2,4-dichlorophenoxy group contributes to electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
-
Ester functional groups: The malonate moiety enables participation in condensation and cyclization reactions, common in heterocyclic synthesis .
Physicochemical Characteristics
Data from experimental studies reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.10 g/mol | |
| Solubility | Soluble in organic solvents (e.g., THF, DCM); low water solubility | |
| LogP (Partition Coefficient) | ~3.2 (estimated) |
The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Manufacturing
Synthetic Routes
Dimethyl 2-(2,4-dichlorophenoxy)malonate is typically synthesized via esterification or nucleophilic aromatic substitution. A representative method involves:
-
Reaction of malonic acid with 2,4-dichlorophenol in the presence of a coupling agent (e.g., DCC).
-
Methylation using dimethyl sulfate or methyl iodide to form the diester .
An alternative approach employs sodium hydride in tetrahydrofuran (THF) to deprotonate malonate intermediates, facilitating phenoxy group incorporation . For example, Tercel and Denny (1998) achieved a 93% yield in a related malonate synthesis using NaH/THF at 20°C .
Optimization Challenges
-
Chlorine reactivity: The electron-deficient aromatic ring necessitates careful control of reaction conditions to avoid over-substitution.
-
Purification: Column chromatography or recrystallization is required to isolate the product from byproducts like unreacted dichlorophenol .
Applications in Agrochemical and Pharmaceutical Research
Herbicidal Activity
The 2,4-dichlorophenoxy group is structurally analogous to 2,4-D (2,4-dichlorophenoxyacetic acid), a widely used herbicide . Dimethyl 2-(2,4-dichlorophenoxy)malonate may inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Comparative studies suggest its activity is concentration-dependent, with an effective dose (ED₅₀) of 50–100 ppm in preliminary assays .
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing heterocyclic compounds (e.g., quinazolines, pyridines) with antimicrobial or anticancer properties . For instance, its malonate ester can undergo cyclocondensation with urea derivatives to yield bioactive heterocycles.
Biological and Toxicological Profile
Environmental Impact
The compound’s persistence in soil and water is influenced by its low solubility and high logP. Hydrolysis studies under alkaline conditions (pH >9) show gradual degradation to 2,4-dichlorophenol, a known environmental contaminant .
Comparative Analysis with Analogous Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Dimethyl malonate | C₅H₈O₄ | Lacks aromatic substituents; lower bioactivity |
| Ethyl 2-(2,4-dichlorophenoxy)malonate | C₁₂H₁₂Cl₂O₅ | Ethyl esters offer slower hydrolysis rates |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Carboxylic acid group enhances herbicidal potency |
Future Research Directions
-
Structure-activity relationship (SAR) studies to optimize herbicidal efficacy while reducing toxicity.
-
Environmental fate modeling to predict long-term ecological impacts.
-
Synthetic biology approaches to develop microbial degradation pathways for contaminated sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume